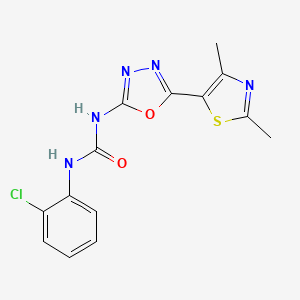

1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

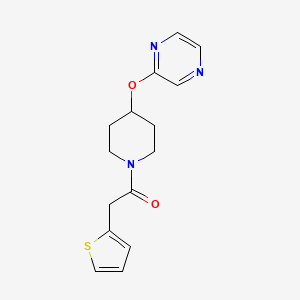

1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound with the molecular formula C14H12ClN5O2S and a molecular weight of 349.791. This compound is intended for research use only1.

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through various methods. For instance, 2-aminothiazole derivatives have been synthesized through reactions involving 2-amino-5-bromothiazole2. More specific synthesis methods for this compound may be found in specialized chemical literature or databases.Molecular Structure Analysis

The molecular structure of this compound consists of a urea group attached to a 2-chlorophenyl group and a 5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl group1. The presence of nitrogen, sulfur, and chlorine atoms in the molecule may contribute to its reactivity and potential biological activity.

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. However, compounds with similar structures, such as 2-aminothiazoles, have been involved in various chemical reactions, including donor-acceptor and oxidation reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. However, the compound’s molecular formula (C14H12ClN5O2S) and molecular weight (349.79) are known1.Scientific Research Applications

Synthesis and Biological Activity

The synthesis of derivatives similar to 1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea has been a subject of interest due to their promising biological activities. For instance, novel 4,5-disubstituted thiazolyl urea derivatives have been synthesized and shown to possess significant antitumor activities, highlighting the potential of such compounds in cancer research (Ling et al., 2008). Another study designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant antiproliferative effects, with some showing inhibitory activities comparable to the control sorafenib, a known anticancer agent (Jian Feng et al., 2020).

Insecticidal and Fungicidal Activity

The urea derivatives have also shown promise in agricultural applications, particularly as insecticides and fungicides. A study on two new insecticides, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analog, demonstrated their effectiveness in interfering with cuticle deposition in insects, presenting a novel mode of action safe for mammals but lethal to pests due to moulting or pupating failure (Mulder & Gijswijt, 1973). Furthermore, compounds bearing 1,3,4-oxadiazole and substituted acylthioureas have shown good fungicidal activity, underscoring the utility of these urea derivatives in protecting crops from fungal infections (Fenhua Wang et al., 2006).

Antioxidant Properties

The antioxidant activity of urea, thiourea, and selenourea derivatives with thiazole moieties has been explored, revealing that compounds with selenourea functionality and halogen groups exhibit potent antioxidant activities. These findings suggest that such derivatives could serve as new classes of potent antioxidant agents, meriting further investigation for potential therapeutic applications (M. V. Bhaskara Reddy et al., 2015).

Antitubercular and Anticancer Potential

The structural and biological evaluation of oxadiazole derivatives has revealed their potential in anticancer and antitubercular therapy. Theoretical and experimental analyses, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking procedures, have provided insights into the reactivity and potential therapeutic applications of these compounds. Notably, some derivatives have shown moderate activity against the M. tuberculosis H37RV strain, suggesting their potential as new anti-cancer drugs (Abdul-Malek S. Al-Tamimi et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

The future directions for research on this compound are not specified in the search results. However, given the wide range of biological activities associated with similar compounds, further research could explore the potential therapeutic applications of this compound3.

properties

IUPAC Name |

1-(2-chlorophenyl)-3-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2S/c1-7-11(23-8(2)16-7)12-19-20-14(22-12)18-13(21)17-10-6-4-3-5-9(10)15/h3-6H,1-2H3,(H2,17,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYCNMDSBFHAQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)-3-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)

![2-Chloro-6-oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2387026.png)

![Tert-butyl 7-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2387028.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2387033.png)

![N-[1-(2,4-Dichlorophenyl)-2-oxopiperidin-3-YL]but-2-ynamide](/img/structure/B2387039.png)